molecular formula C8H16O3 B098780 7-Hydroxyoctanoic acid CAS No. 17173-14-7

7-Hydroxyoctanoic acid

Cat. No.: B098780
CAS No.: 17173-14-7
M. Wt: 160.21 g/mol
InChI Key: OFCMTSZRXXFMBQ-UHFFFAOYSA-N
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Description

7-Hydroxyoctanoic acid is an organic compound belonging to the class of medium-chain hydroxy acids and derivatives. It has a molecular formula of C8H16O3 and is characterized by a hydroxyl group attached to the seventh carbon of an octanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Hydroxyoctanoic acid can be synthesized through the hydroxylation of octanoic acid. This process typically involves the use of specific catalysts and controlled reaction conditions to ensure the selective addition of a hydroxyl group at the seventh carbon position .

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, where specific strains of bacteria or yeast are employed to produce the compound. These methods are often preferred due to their efficiency and sustainability .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Hydroxyoctanoic acid has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 7-Hydroxyoctanoic acid is unique due to the specific position of the hydroxyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

7-hydroxyoctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-7(9)5-3-2-4-6-8(10)11/h7,9H,2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFCMTSZRXXFMBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60864741
Record name 7-Hydroxyoctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60864741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 7-Hydroxyoctanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000486
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

17173-14-7
Record name (±)-7-Hydroxyoctanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17173-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Hydroxyoctanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017173147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Hydroxyoctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60864741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Hydroxyoctanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000486
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the biological significance of 7-hydroxyoctanoic acid?

A: this compound is identified as a metabolite of medium-chain triglycerides (MCTs) [, ]. Studies reveal its presence in the urine of infants fed formulas enriched with MCTs, indicating its role in the metabolic breakdown of these fats [, , ].

Q2: How is this compound formed in the body?

A: Research suggests that this compound is primarily formed through the (ω-1)-hydroxylation of medium-chain fatty acids, particularly octanoic acid [, ]. This process likely occurs in the liver and involves the addition of a hydroxyl group to the seventh carbon atom of the octanoic acid chain [].

Q3: How is this compound excreted?

A: this compound is excreted in urine primarily as glucuronides []. This conjugation with glucuronic acid enhances its water solubility, facilitating its elimination from the body [].

Q4: Beyond infants consuming MCT-enriched formulas, are there other instances where this compound is found?

A: Yes, this compound has been detected in the vitreous humor of individuals with medium-chain acyl-CoA dehydrogenase deficiency []. This finding suggests a potential link between this compound levels and this metabolic disorder.

Q5: Can this compound be synthesized?

A: While biological systems produce this compound through metabolic processes, researchers have explored its synthesis through different routes. One method involves utilizing this compound as a starting material for preparing substituted octanoic acids []. This method highlights the potential of this compound as a precursor for synthesizing other valuable compounds.

Q6: Are there any known applications of this compound in chemical synthesis?

A: Research indicates that derivatives of this compound are employed in attempts to synthesize curvularin []. Curvularin is a naturally occurring compound with potential biological activities, making the exploration of this compound derivatives in this context noteworthy.

Q7: What is the role of this compound in studying queen honeybees?

A: While not a primary focus of the research, this compound was identified as a head chemical constituent in queen honeybees of varying ages []. This finding contributes to a broader understanding of the chemical composition of these bees, potentially offering insights into their development and behavior.

Q8: Has the dilactone of this compound been synthesized?

A: Yes, researchers have successfully synthesized the dilactone of this compound [, ]. This achievement demonstrates the feasibility of creating macrocyclic compounds from this compound, opening avenues for investigating their potential applications.

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